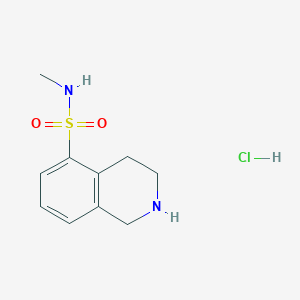

N-メチル-1,2,3,4-テトラヒドロイソキノリン-5-スルホンアミド塩酸塩

概要

説明

“N-methyl-1,2,3,4-tetrahydroisoquinoline” is a secondary amine with the chemical formula C10H13N . It is a member of a family of tetrahydroisoquinolines which are widespread in nature and form an essential part of the isoquinoline alkaloids family . It is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “N-methyl-1,2,3,4-tetrahydroisoquinoline” analogs has garnered a lot of attention in the scientific community . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold is commonly used in synthetic strategies for constructing the core scaffold . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-1,2,3,4-tetrahydroisoquinoline” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 147.2169 .Chemical Reactions Analysis

Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 147.2169 . More specific properties such as melting point, boiling point, and density are not available for the sulfonamide hydrochloride variant.科学的研究の応用

神経伝達物質機能制御

この化合物は、脳の神経伝達物質機能の制御に役割を果たすことが示唆されています。 それは内因性モノアミンオキシダーゼ(MAO)阻害剤として作用し、MAO活性に関連する神経毒性を防ぐのに役立つ可能性があります .

パーキンソン病研究

研究によると、テトラヒドロイソキノリン誘導体は、パーキンソン病の特徴であるレビー小体の形成に関与している可能性があります。 これは、動物研究におけるパーキンソン病のモデル化に関連しています .

神経毒性と神経保護

研究では、テトラヒドロイソキノリンとその誘導体の神経毒性を調べ、MPTPなどの他の神経毒性化合物と対照しています。 さらに、特定の誘導体は、神経保護効果について調査されています .

NMDA受容体親和性

一部のテトラヒドロイソキノリン誘導体は、NMDA受容体複合体のPCP結合部位への親和性について評価されています。 これは、NMDA受容体活性に関連する神経学的研究における潜在的な用途を示唆しています .

作用機序

Target of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons .

Mode of Action

It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Biochemical Pathways

Related compounds have been shown to influence the dopaminergic system and monoamine oxidase pathways .

Result of Action

Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to produce antidepressant-like effects similar to imipramine .

Safety and Hazards

将来の方向性

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

生化学分析

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting MAO, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Cellular Effects

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride affects various types of cells and cellular processes. In neuronal cells, it has been shown to exert neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, leading to changes in gene expression and cellular metabolism . In addition, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been observed to modulate the activity of monoamine oxidase, further impacting neurotransmitter levels and cellular function .

Molecular Mechanism

The molecular mechanism of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride involves its interaction with various biomolecules. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it interacts with dopamine receptors, modulating dopamine signaling and metabolism . These interactions result in increased levels of neurotransmitters such as dopamine and serotonin, which can influence various physiological processes. Furthermore, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been shown to scavenge free radicals, reducing oxidative stress and protecting neuronal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride have been observed to change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can maintain its neuroprotective effects over extended periods, reducing oxidative stress and preserving neuronal function . Its stability and efficacy may decrease under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels .

Dosage Effects in Animal Models

The effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert neuroprotective effects, reducing oxidative stress and preserving neuronal function . At higher doses, it can have toxic effects, leading to cell death and impaired cellular function . Threshold effects have been observed, with certain dosages required to achieve the desired neuroprotective effects without causing toxicity . It is important to carefully control the dosage of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride in animal studies to avoid adverse effects.

Metabolic Pathways

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized by monoamine oxidase, leading to the formation of metabolites that can influence neurotransmitter levels and cellular function . Additionally, it interacts with other enzymes involved in dopamine and serotonin metabolism, further impacting neurotransmitter levels and signaling pathways . The metabolic pathways of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride are complex and can vary depending on the specific cellular and physiological context.

Transport and Distribution

The transport and distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride within cells and tissues are influenced by various factors. This compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It is transported within cells by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can vary depending on the specific cellular and physiological context, with higher concentrations observed in neuronal tissues .

Subcellular Localization

The subcellular localization of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an important factor in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neuronal cells, where it can interact with monoamine oxidase and other biomolecules . The targeting of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These modifications and signals ensure that the compound is localized to the appropriate cellular compartments, allowing it to exert its effects on cellular function and metabolism.

特性

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEQBEKDVOZQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)

![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)

![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)

![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)